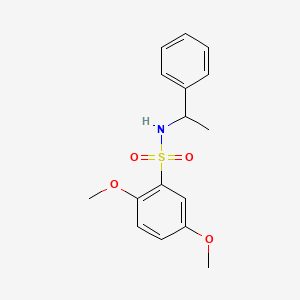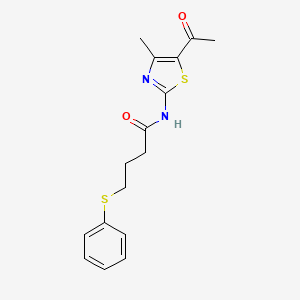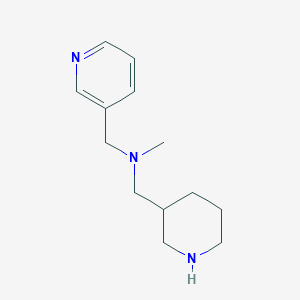![molecular formula C20H18ClN3O4S B2841801 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide CAS No. 449791-86-0](/img/structure/B2841801.png)
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with phenyl hydrazine and p-hydroxy benzaldehyde . The final derivatives are usually evaluated for their in vitro anti-microbial activity after thorough purification .Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by physicochemical and spectral characteristics . These compounds are often evaluated using techniques such as FTIR, 1H-NMR, 13C-NMR, and LCMS .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve multiple steps . These reactions often result in the formation of biologically active triazole and pyrazole compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically determined through various tests. For example, the compound Pyraclostrobin has a molar mass of 387.82 g·mol −1 .Applications De Recherche Scientifique
Molecular Interaction and Pharmacophore Models
Studies have explored the molecular interactions of related compounds, specifically antagonists like SR141716 (a CB1 cannabinoid receptor antagonist), using AM1 molecular orbital methods and conformational analysis. These studies contribute to developing unified pharmacophore models for CB1 receptor ligands, which are crucial for understanding receptor-ligand interactions and for the design of new therapeutic agents targeting cannabinoid receptors (J. Shim et al., 2002).
Computational Design and Drug Discovery
The rational design and synthesis of compounds like 3-(4-chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide have been reported. Such efforts illustrate the potential of computational predictions in drug discovery, enabling the identification of properties and effects on the human body, and highlighting the role of simulation analyses in understanding drug functions (Y. Singh et al., 2009).
Molecular Docking and Quantum Chemical Calculations
Research involving molecular docking and quantum chemical calculations, such as studies on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, showcases the importance of these techniques in elucidating the molecular structure, electronic properties, and potential biological effects of new compounds. Such studies are fundamental in the early stages of drug development for predicting interactions with biological targets (A. Viji et al., 2020).
Synthesis and Antimicrobial Activity
The synthesis and evaluation of heterocyclic compounds for antimicrobial activity, as seen in studies on thio-substituted ethyl nicotinate derivatives, indicate the potential of these molecules in developing new antimicrobial agents. This research direction is crucial for addressing the rising challenge of antibiotic resistance (M. Gad-Elkareem et al., 2011).
Antioxidant Properties and Protective Effects
Pyrazole derivatives have been shown to display diverse biological and pharmacological activities, including antioxidant properties. For instance, studies on novel pyrazolecarboxamide derivatives have revealed their potential in protecting against oxidative stress and DNA damage, highlighting their therapeutic potential in mitigating the effects of toxic substances (H. Soliman et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-13(28-16-5-3-2-4-6-16)20(25)22-19-17-11-29(26,27)12-18(17)23-24(19)15-9-7-14(21)8-10-15/h2-10,13H,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSKTHAVXTWUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2841719.png)
![1-[(2-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2841721.png)
![3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2841723.png)


![2-(4-(benzylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2841726.png)
![[1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol](/img/structure/B2841728.png)


![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(furan-2-yl)-2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoate](/img/structure/B2841732.png)


![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2841738.png)
